4-Methyl-2-azaspiro[4.4]nonan-1-one
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Overview
Description
4-Methyl-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylcyclohexanone with an amine under acidic conditions to form the spirocyclic structure. The reaction conditions often include:
Temperature: Typically around 80-100°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
4-Methyl-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical compounds.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Methyl-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1-azaspiro[4.4]nonan-4-one
- 3-Methyl-2-azaspiro[4.4]nonan-1-one
- 2-Azaspiro[4.4]nonan-3-one
Uniqueness
4-Methyl-2-azaspiro[4.4]nonan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-methyl-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C9H15NO/c1-7-6-10-8(11)9(7)4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
JXZDQGDFKXEFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C12CCCC2 |
Origin of Product |
United States |
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